molecular formula C15H11ClN2O3 B6630815 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid

2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid

カタログ番号 B6630815
分子量: 302.71 g/mol
InChIキー: NAMAIAWUBALSKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid, also known as CPI-500, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential in cancer treatment.

作用機序

2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes that are critical for cancer cell growth and survival, resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been shown to have a selective inhibitory effect on BET proteins, with minimal effects on other proteins. It has also been found to have low toxicity in normal cells. In vivo studies have shown that 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid can reduce tumor growth and increase survival rates in animal models.

実験室実験の利点と制限

One advantage of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is its specificity for BET proteins, which allows for targeted inhibition of cancer cells. However, its potency can vary depending on the type of cancer and the expression levels of BET proteins. Additionally, the synthesis of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is complex and time-consuming, which can limit its availability for research purposes.

将来の方向性

Further research is needed to fully understand the potential of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid as a cancer treatment. Possible future directions include exploring its efficacy in combination with other cancer therapies, investigating its effects on different types of cancer, and optimizing its synthesis for larger-scale production. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid are needed to determine its potential as a clinical drug.
In conclusion, 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is a promising small molecule inhibitor with potential as a cancer treatment. Its specificity for BET proteins and low toxicity in normal cells make it an attractive candidate for further research. However, more studies are needed to fully understand its potential and optimize its use in cancer therapy.

合成法

The synthesis of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid involves a multi-step process that includes the reaction of 5-chloro-2-pyridinecarboxylic acid with 1,3-dihydroisoindole-5-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.

科学的研究の応用

2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been the subject of several scientific studies due to its potential as a cancer treatment. It has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a key role in cancer cell growth and survival. Inhibition of BET proteins by 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been shown to reduce the growth of cancer cells in vitro and in vivo.

特性

IUPAC Name

2-(5-chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-12-3-4-13(17-6-12)14(19)18-7-10-2-1-9(15(20)21)5-11(10)8-18/h1-6H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMAIAWUBALSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=NC=C(C=C3)Cl)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。